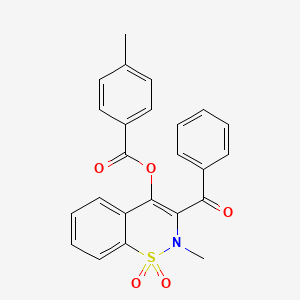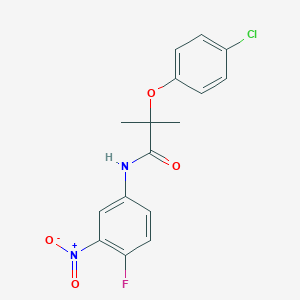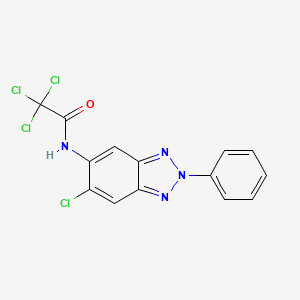![molecular formula C21H25N3O5S B3534254 3-(isobutyrylamino)-N-[4-(4-morpholinylsulfonyl)phenyl]benzamide](/img/structure/B3534254.png)
3-(isobutyrylamino)-N-[4-(4-morpholinylsulfonyl)phenyl]benzamide
Overview
Description
Typically, a compound like this would be described by its molecular formula, molecular weight, and structural formula. The compound appears to contain an isobutyrylamino group, a morpholinylsulfonyl group, and a phenyl group, all of which are common functional groups in organic chemistry .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of the appropriate amine (in this case, isobutyrylamine) with the appropriate acid or acid derivative (in this case, a compound containing the 4-(4-morpholinylsulfonyl)phenyl group). The exact conditions and reagents would depend on the specific properties of the starting materials .Molecular Structure Analysis
The molecular structure of a compound like this could be analyzed using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds present .Chemical Reactions Analysis
The chemical reactivity of a compound like this would depend on the functional groups present. For example, the amide group might be hydrolyzed under acidic or basic conditions, and the phenyl group might undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like this (such as its melting point, boiling point, solubility, and stability) would depend on the functional groups present and the overall structure of the molecule .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-(2-methylpropanoylamino)-N-(4-morpholin-4-ylsulfonylphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O5S/c1-15(2)20(25)23-18-5-3-4-16(14-18)21(26)22-17-6-8-19(9-7-17)30(27,28)24-10-12-29-13-11-24/h3-9,14-15H,10-13H2,1-2H3,(H,22,26)(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBADPIYAQNZWOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-bromophenyl)-2-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B3534181.png)
![N-{4-[5-({2-[(4-acetylphenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]phenyl}propanamide](/img/structure/B3534190.png)
![2-{[(5-bromo-2-thienyl)sulfonyl]amino}-N-(2-phenylethyl)benzamide](/img/structure/B3534206.png)
![3-(3-nitrophenyl)-N-({[2-(1-piperidinyl)phenyl]amino}carbonothioyl)acrylamide](/img/structure/B3534210.png)
![5-{[(1,3-benzodioxol-5-ylmethyl)amino]methylene}-1-(2-chlorobenzyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3534212.png)
![N-{[4-ethyl-5-({2-[(4-methoxyphenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]methyl}-2-fluorobenzamide](/img/structure/B3534220.png)
![2-{[4-amino-5-(7-methoxy-1-benzofuran-2-yl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B3534235.png)
![N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}-1-benzofuran-2-carboxamide](/img/structure/B3534249.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[4-ethyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3534261.png)

![N-{[(2-methyl-3-nitrophenyl)amino]carbonothioyl}-2,2-diphenylacetamide](/img/structure/B3534270.png)


![N-{[(4-{[(2,4-dichlorophenoxy)acetyl]amino}phenyl)amino]carbonothioyl}propanamide](/img/structure/B3534277.png)
